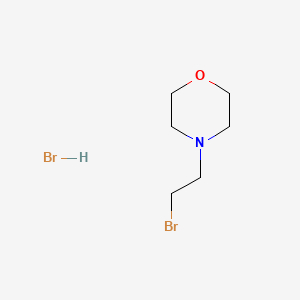

4-(2-Bromoethyl)morpholine hydrobromide

Beschreibung

A Prized Building Block for Chemical Synthesis

4-(2-Bromoethyl)morpholine (B1270460) hydrobromide's primary significance lies in its function as a versatile chemical building block. myskinrecipes.com The molecule is essentially a carrier of the morpholinoethyl moiety, a structural fragment that is frequently incorporated into larger molecules to enhance their properties. The presence of the bromine atom provides a reactive site for nucleophilic substitution reactions, allowing for the straightforward attachment of the morpholine-containing side chain to a variety of substrates. researcher.lifersc.org

The utility of this compound is evident in its application in the synthesis of a diverse range of biologically active molecules. For instance, it is a key reagent in the preparation of various pharmaceutical agents, including those with potential anticancer, anti-inflammatory, and antiviral properties. myskinrecipes.com

| Property | Description | Significance in Synthesis |

| Reactive Site | The bromoethyl group serves as an electrophilic center. | Enables facile N-alkylation and other nucleophilic substitution reactions for incorporating the morpholinoethyl moiety. |

| Morpholine (B109124) Moiety | A heterocyclic amine with favorable physicochemical properties. | Imparts improved solubility, metabolic stability, and pharmacokinetic characteristics to the target molecule. |

| Hydrobromide Salt | The hydrobromide form enhances stability and handling. | Provides a stable, solid reagent that is convenient for use in various reaction conditions. |

Navigating Research with Morpholine-Containing Organic Halides

The research trajectory for morpholine-containing organic halides, such as 4-(2-Bromoethyl)morpholine hydrobromide, is intrinsically linked to the ever-expanding field of medicinal chemistry. e3s-conferences.org As the understanding of biological targets and disease mechanisms grows, so does the demand for novel and effective therapeutic agents. Morpholine derivatives have consistently emerged as promising candidates across various therapeutic areas. researchgate.net

Current research trends indicate a strong focus on the use of these building blocks in the development of drugs targeting the central nervous system (CNS), oncology, and infectious diseases. nih.govacs.org In CNS drug discovery, the morpholine ring is often utilized to improve blood-brain barrier permeability, a critical factor for treating neurological disorders. nih.gov In oncology, the incorporation of the morpholine moiety has led to the development of potent kinase inhibitors. acs.org

The versatility of morpholine-containing organic halides allows for their use in a wide array of synthetic strategies, including the construction of complex heterocyclic systems. The reactivity of the halide provides a handle for various coupling reactions, enabling the creation of diverse molecular architectures for biological screening. The ongoing exploration of new reaction methodologies continues to expand the synthetic utility of these valuable intermediates.

A Historical Perspective on Synthesis and Application

The academic and industrial interest in this compound and related compounds has evolved in tandem with the broader recognition of the morpholine scaffold's importance in drug development. The mid-20th century saw the emergence of the first commercially successful drugs containing the morpholine moiety, which spurred further investigation into its potential. nih.gov

Early synthetic routes to 4-(2-bromoethyl)morpholine likely involved the bromination of 2-morpholin-4-yl-ethanol, a straightforward chemical transformation. The development of stable salt forms like the hydrobromide was a key step in making this reagent more widely accessible and usable in a variety of laboratory settings.

The timeline of antipsychotic drug development offers a compelling case study for the application of this chemical. The discovery of the therapeutic effects of phenothiazines in the 1950s created a significant demand for novel derivatives with improved efficacy and side-effect profiles. nih.gov this compound became a valuable tool for medicinal chemists working in this area, allowing for the systematic modification of the phenothiazine (B1677639) core by introducing the morpholinoethyl side chain. This historical application underscores the compound's long-standing role as a key intermediate in the quest for better medicines. The continued citation of this compound in patents and research articles to this day is a testament to its enduring utility in contemporary chemical synthesis.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-(2-bromoethyl)morpholine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO.BrH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHOJWLZPSTTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615308 | |

| Record name | 4-(2-Bromoethyl)morpholine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42802-94-8 | |

| Record name | 4-(2-Bromoethyl)morpholine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-bromoethyl)morpholine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Bromoethyl Morpholine Hydrobromide

Preparation Routes from Morpholine (B109124) Precursors

The most prevalent and well-documented methods for the synthesis of 4-(2-bromoethyl)morpholine (B1270460) hydrobromide commence with 4-morpholineethanol. This precursor undergoes halogenation to replace the terminal hydroxyl group with a bromine atom.

Synthesis from 4-Morpholineethanol via Halogenation Reactions

The conversion of 4-morpholineethanol to its corresponding bromoethyl derivative is a standard transformation in organic synthesis. This is typically accomplished using phosphorus-based brominating agents, which are known for their efficacy in converting primary alcohols to alkyl bromides under relatively mild conditions.

A common and effective method for the synthesis of 4-(2-bromoethyl)morpholine hydrobromide involves the use of triphenylphosphine (B44618) dibromide (Ph₃PBr₂). This reagent is typically formed in situ by the reaction of triphenylphosphine with bromine, or it can be used as a pre-formed reagent.

The reaction mechanism involves the activation of the alcohol by the triphenylphosphine dibromide, forming an alkoxyphosphonium bromide intermediate. This intermediate then undergoes a nucleophilic attack by the bromide ion in an Sₙ2 reaction, resulting in the formation of the desired 4-(2-bromoethyl)morpholine and triphenylphosphine oxide as a byproduct. The use of polar aprotic solvents such as dichloromethane (B109758) is common in this reaction. manac-inc.co.jp The reaction is generally carried out at controlled temperatures to minimize side reactions.

Table 1: Synthesis of this compound using Triphenylphosphine Dibromide

| Precursor | Reagent | Solvent | Key Transformation |

|---|---|---|---|

| 4-Morpholineethanol | Triphenylphosphine Dibromide | Dichloromethane (DCM) | Alcohol to Alkyl Bromide |

Another widely used method for the bromination of 4-morpholineethanol is the Appel reaction. organic-chemistry.org This reaction utilizes a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to convert the primary alcohol to the corresponding alkyl bromide.

The reaction proceeds through the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine and carbon tetrabromide. The alcohol then reacts with this intermediate, leading to the formation of an alkoxyphosphonium salt. A subsequent Sₙ2 displacement by the bromide ion yields 4-(2-bromoethyl)morpholine, triphenylphosphine oxide, and bromoform. nrochemistry.com This method is favored for its mild reaction conditions and high yields. organic-chemistry.org

Table 2: Appel Reaction for the Synthesis of 4-(2-Bromoethyl)morpholine

| Precursor | Reagents | Solvent | Byproducts |

|---|---|---|---|

| 4-Morpholineethanol | Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Dichloromethane | Triphenylphosphine oxide, Bromoform |

Alternative Synthetic Pathways for the Bromoethyl-Morpholine Moiety

While reactions starting from 4-morpholineethanol are most common, alternative pathways to the bromoethyl-morpholine structure can be envisaged through different bond formations or the use of alternative brominating agents. For instance, the reaction of morpholine with a 1,2-dihaloethane, such as 1,2-dibromoethane, can also yield the desired product, although this approach can be complicated by double alkylation and the formation of piperazine (B1678402) derivatives.

Another established method for the synthesis of β-bromoalkylamine hydrobromides involves the direct reaction of the corresponding ethanolamine (B43304) with hydrobromic acid. orgsyn.org This method, while effective for simpler ethanolamines, can be adapted for the synthesis of this compound from 4-morpholineethanol. The reaction typically requires heating the ethanolamine with an excess of concentrated hydrobromic acid.

Furthermore, other brominating agents such as phosphorus tribromide (PBr₃) are also effective for the conversion of primary alcohols to alkyl bromides. byjus.com The reaction with PBr₃ generally proceeds under milder conditions than with hydrobromic acid and can offer higher yields, avoiding issues of carbocation rearrangement. byjus.com The mechanism involves the formation of a phosphite (B83602) ester, which is then displaced by a bromide ion. byjus.com

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, which in turn impacts the efficiency of subsequent synthetic steps. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For phosphorus-based bromination reactions, ensuring anhydrous conditions is critical, as the presence of water can lead to the hydrolysis of the phosphorus reagents and the formation of unwanted byproducts. The purity of the starting materials, such as triphenylphosphine, can also significantly affect the reaction's efficiency. uzhnu.edu.ua Recrystallization of reagents is a common practice to achieve optimal results. uzhnu.edu.ua

The removal of byproducts, particularly triphenylphosphine oxide in the case of triphenylphosphine-based reactions, is a key consideration for purification. While triphenylphosphine oxide can be challenging to remove completely through standard chromatography, precipitation techniques are often employed.

Solvent Effects and Selection in Synthetic Protocols

The choice of solvent plays a significant role in the outcome of the synthesis of this compound. The solvent must be inert to the reaction conditions and capable of dissolving the reactants to facilitate the reaction.

In the context of reactions utilizing triphenylphosphine dibromide, polar aprotic solvents are generally preferred. Dichloromethane is a frequently used solvent due to its high solubility for the reagents and its relatively low boiling point, which simplifies its removal after the reaction is complete. researchgate.net Other solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are also employed, particularly when a higher reaction temperature is required. manac-inc.co.jp However, the use of DMF can sometimes lead to the formation of formate (B1220265) ester derivatives as byproducts if the reaction is not carefully controlled. uzhnu.edu.ua

For Appel-type reactions, dichloromethane is also a common choice of solvent. researchgate.net The selection of the solvent can influence the reaction rate and, in some cases, the product distribution. The optimization of the solvent system is therefore a critical step in developing a robust and efficient synthesis protocol.

Temperature and Reaction Time Parameters

The efficiency and selectivity of the synthesis of this compound are significantly influenced by temperature and reaction time. While specific parameters for the direct synthesis of the hydrobromide salt are not extensively detailed in publicly available literature, analogous reactions and related syntheses provide valuable insights into the operational conditions.

For instance, the synthesis of the free base, 4-(2-bromoethyl)morpholine, from 2-morpholin-4-yl-ethanol using reagents like carbon tetrabromide and triphenylphosphine, commences at a reduced temperature of 0°C, followed by an extended period of stirring at ambient temperature overnight. This suggests that the initial phase of the reaction may be exothermic and require cooling to control the reaction rate and minimize side product formation.

A more analogous process, the synthesis of β-bromoethylamine hydrobromide from ethanolamine and hydrobromic acid, involves heating the reaction mixture. The process includes periods of reflux followed by distillation to remove water and drive the reaction to completion. This method underscores the use of elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl group. The reaction is typically carried out over several hours, with the progress monitored to ensure complete conversion.

Based on these related procedures, the synthesis of this compound from 2-morpholinoethanol (B138140) and hydrobromic acid likely involves an initial controlled addition of the acid at a lower temperature, followed by a period of heating or reflux to ensure the reaction proceeds to completion. The total reaction time is expected to be in the range of several hours, contingent on the scale of the reaction and the specific concentration of the hydrobromic acid used.

Table 1: Illustrative Temperature and Reaction Time Parameters in Related Syntheses

| Precursor(s) | Reagents | Initial Temperature | Reaction Temperature | Reaction Time | Target Product |

| 2-morpholin-4-yl-ethanol | Carbon tetrabromide, Triphenylphosphine | 0°C | Ambient | Overnight | 4-(2-Bromoethyl)morpholine |

| Ethanolamine | Hydrobromic acid | Ice-cold | Reflux | Several hours | β-Bromoethylamine hydrobromide |

Role of Catalysts and Additives

In the direct hydrobromination of 2-morpholinoethanol with hydrobromic acid, the strong acid itself typically serves as both the reactant and the catalyst for the reaction. The protonation of the hydroxyl group of the alcohol by HBr forms a good leaving group (water), which facilitates the subsequent nucleophilic attack by the bromide ion.

While the primary reaction pathway does not necessitate an additional catalyst, the broader field of halogenation and hydrohalogenation reactions explores the use of various catalysts and additives to enhance reaction rates, improve selectivity, and enable milder reaction conditions. For instance, in other types of bromination reactions, catalysts such as phase transfer catalysts can be employed when dealing with multiphase reaction systems to facilitate the transport of reactants between the aqueous and organic phases.

In the context of preparing haloalkylamine hydrohalides, the focus is often on optimizing the reaction conditions (temperature, concentration of HBr) rather than employing external catalysts. The inherent reactivity of the amino alcohol with a strong acid like HBr is generally sufficient to drive the reaction. Additives, if used, would likely be for the purpose of controlling side reactions or simplifying the work-up process. For example, the use of a co-solvent could be considered to improve the solubility of reactants or to aid in the crystallization of the final product. However, for the specific synthesis of this compound, the straightforward reaction between the precursor and hydrobromic acid remains the most commonly inferred method.

Table 2: General Role of Catalysts and Additives in Halogenation Reactions

| Catalyst/Additive Type | Potential Role | Relevance to this compound Synthesis |

| Strong Acid (e.g., HBr) | Reactant and Catalyst (protonates hydroxyl group) | Essential for the primary synthesis route. |

| Phase Transfer Catalyst | Facilitates reactions in multiphase systems | Potentially useful if a non-polar solvent is used, but not typically required for this reaction. |

| Dehydrating Agent | Removes water to drive equilibrium | Can be used to improve yield, though often achieved by distillation in HBr reactions. |

| Co-solvent | Improves solubility, aids in crystallization | May be used to optimize the reaction medium and product isolation. |

Scale-Up Considerations and Industrial Relevance of this compound Preparation

This compound is a commercially significant building block, and its availability from various chemical suppliers in bulk quantities indicates its industrial relevance. echemi.com The transition from laboratory-scale synthesis to industrial production presents several key challenges and considerations.

One of the primary concerns during scale-up is heat management . The reaction of 2-morpholinoethanol with concentrated hydrobromic acid is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of undesirable byproducts. Industrial reactors for such processes are typically equipped with robust cooling systems and temperature monitoring to maintain precise control over the reaction profile.

Material of construction for the reaction vessel is another critical factor. Concentrated hydrobromic acid is highly corrosive, necessitating the use of glass-lined or other corrosion-resistant reactors to ensure the integrity of the equipment and the purity of the product.

Purification of the final product on an industrial scale requires methods that are both efficient and economical. While laboratory procedures might employ techniques like column chromatography, industrial production relies on more scalable methods such as crystallization and filtration. The choice of an appropriate solvent for crystallization is key to obtaining a high-purity product with good yield. Acetone is a commonly used solvent for the crystallization of similar hydrobromide salts.

Waste management is also a significant consideration in industrial synthesis. The process generates acidic waste streams that must be neutralized and treated in accordance with environmental regulations before disposal.

The industrial production of this compound is indicative of its use as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, containing both a reactive bromoethyl group and a morpholine moiety, makes it a versatile precursor for introducing the morpholine ring into a target molecule.

Reactivity and Mechanistic Investigations of 4 2 Bromoethyl Morpholine Hydrobromide

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The primary site of reactivity for 4-(2-bromoethyl)morpholine (B1270460) hydrobromide is the electrophilic carbon atom bonded to the bromine atom. This C-Br bond is polarized, rendering the carbon atom susceptible to attack by a wide array of nucleophiles. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-heteroatom or carbon-carbon bonds. libretexts.org

The alkylation of nucleophiles by 4-(2-bromoethyl)morpholine proceeds predominantly via nucleophilic substitution mechanisms. The specific pathway, either bimolecular (SN2) or unimolecular (SN1), is dictated by the nature of the nucleophile, the solvent, and the reaction conditions.

SN2 Pathway : Given that the bromoethyl group is a primary alkyl halide, the SN2 mechanism is the most common pathway. libretexts.org This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong, sterically unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway. libretexts.org

SN1 Pathway : An SN1 mechanism is less likely for this primary halide but can be promoted under specific conditions, such as in the presence of a Lewis acid catalyst that facilitates the departure of the bromide ion to form a primary carbocation. nih.gov However, primary carbocations are inherently unstable. A more plausible scenario involves neighboring group participation by the morpholine (B109124) nitrogen, leading to a stabilized cyclic aziridinium (B1262131) ion intermediate. This intermediate is then opened by the nucleophile. This pathway, while formally a type of SN1 reaction at the substrate level, involves discrete, stepwise bond-breaking and bond-making events.

The versatility of 4-(2-bromoethyl)morpholine as an alkylating agent is demonstrated by its reactions with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Resulting Product |

| Oxygen Nucleophiles | Alkoxides (RO⁻), Phenoxides (ArO⁻) | 4-(2-Alkoxyethyl)morpholine, 4-(2-Aryloxyethyl)morpholine |

| Nitrogen Nucleophiles | Ammonia (NH₃), Primary Amines (RNH₂) | 4-(2-Aminoethyl)morpholine derivatives |

| Sulfur Nucleophiles | Thiolates (RS⁻) | 4-(2-(Alkylthio)ethyl)morpholine |

| Carbon Nucleophiles | Cyanide (CN⁻), Enolates | 3-(Morpholino)propanenitrile, β-Keto morpholinoethyl compounds |

This table is interactive. Click on the headers to sort.

The reactivity of the bromoethyl moiety is governed by both steric and electronic effects.

Steric Factors : The carbon atom bearing the bromine is a primary carbon (—CH₂—Br), making it sterically accessible to incoming nucleophiles. This low level of steric hindrance is a key factor that strongly favors the SN2 mechanism over the SN1 pathway. Reactions with bulky nucleophiles may proceed at a slower rate compared to smaller nucleophiles due to increased steric repulsion in the transition state.

Electronic Factors : The electronegative nitrogen and oxygen atoms within the morpholine ring exert an electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the ethyl chain, slightly increasing the partial positive charge (δ+) on the carbon atom attached to the bromine. This enhanced electrophilicity makes the carbon center more susceptible to nucleophilic attack, potentially increasing the reaction rate.

Role of the Morpholine Heterocycle in Modulating Reactivity

The morpholine ring is not merely a passive substituent; it actively influences the reactivity of the bromoethyl side chain. nih.gov

Inductive Effect : As mentioned, the heteroatoms in the morpholine ring have an electron-withdrawing inductive effect, which enhances the electrophilicity of the reaction center.

Basicity and Nucleophilicity : The morpholine nitrogen possesses a lone pair of electrons, making it basic and nucleophilic. libretexts.org In the hydrobromide salt form, this nitrogen is protonated, which deactivates its nucleophilicity. However, under basic or neutral conditions, the free amine can compete with external nucleophiles for the alkylation site, potentially leading to polymerization or side reactions. msu.edu The choice of reaction conditions, particularly pH, is therefore critical in directing the desired reaction pathway. The morpholine moiety is often chosen in drug design for its advantageous physicochemical properties, including its pKa value and hydrophilic-lipophilic balance. researchgate.net

Comparative Reactivity Studies with Structurally Related Haloethyl Amines and Analogues

The reactivity of 4-(2-bromoethyl)morpholine hydrobromide can be understood by comparing it with other haloethyl amines. The key factors influencing relative reactivity are the nature of the leaving group and the structure of the amino group.

Effect of the Halogen (Leaving Group) : The strength of the carbon-halogen bond and the stability of the resulting halide ion are crucial. The reactivity order for alkyl halides in nucleophilic substitution is R-I > R-Br > R-Cl > R-F. Therefore, 4-(2-bromoethyl)morpholine is more reactive than its chloro- analogue, 4-(2-chloroethyl)morpholine (B1582488), because the bromide ion is a better leaving group than the chloride ion. Conversely, it would be less reactive than the iodo- analogue.

Effect of the Amine Structure : The structure of the amine can influence reactivity through steric and electronic effects.

Steric Hindrance : Compared to less hindered amines like 2-bromo-N,N-dimethylethanamine, the morpholine ring is slightly bulkier, which could marginally decrease the reaction rate with very large nucleophiles.

Basicity/Nucleophilicity : The basicity of the tertiary amine influences its capacity for neighboring group participation. Morpholine has a pKa of approximately 8.5, making its nitrogen a moderately strong internal nucleophile. The reactivity can be compared to other cyclic amines like piperidine (B6355638) or acyclic amines like diethylamine. Aliphatic amines are generally more basic and nucleophilic than aromatic amines. quora.comchemguide.co.uk

| Compound | Leaving Group | Amine Structure | Expected Relative Reactivity |

| 4-(2-Iodo ethyl)morpholine | I⁻ (Excellent) | Morpholine | Highest |

| 4-(2-Bromo ethyl)morpholine | Br⁻ (Good) | Morpholine | High |

| 4-(2-Chloro ethyl)morpholine | Cl⁻ (Moderate) | Morpholine | Moderate |

| 1-(2-Bromoethyl)piperidine | Br⁻ (Good) | Piperidine (more basic) | High (potentially faster due to NGP) |

| 2-Bromo-N,N-diethylethanamine | Br⁻ (Good) | Diethylamine (acyclic) | High |

This table provides an illustrative comparison of reactivity.

Hydrolysis and Decomposition Pathways of this compound

Specific experimental data on the hydrolysis and thermal decomposition of this compound is limited. echemi.com However, plausible pathways can be predicted based on its structure and general chemical principles.

Hydrolysis : In the presence of water, particularly under neutral or basic conditions, the bromide can be displaced by a water molecule or a hydroxide (B78521) ion in a nucleophilic substitution reaction. The product of this hydrolysis is 2-(morpholin-4-yl)ethanol. The reaction is expected to be slow with neutral water but significantly faster with hydroxide ions, which are much stronger nucleophiles.

Reaction: C₆H₁₂BrNO + OH⁻ → C₆H₁₃NO₂ + Br⁻

Decomposition : At elevated temperatures, thermal decomposition can occur. Two likely pathways are:

Elimination Reaction : Abstraction of a proton from the carbon adjacent to the morpholine nitrogen (the α-carbon) by a base can lead to an E2 elimination reaction, yielding 4-vinylmorpholine and hydrogen bromide. The hydrobromide salt form is relatively stable, but in the presence of a non-nucleophilic base, this pathway could be induced.

Fragmentation : At higher temperatures, fragmentation of the molecule could occur. This might involve cleavage of the C-N or C-O bonds within the morpholine ring or cleavage of the ethyl side chain. The specific decomposition products would depend on the conditions (e.g., temperature, atmosphere) and are difficult to predict without experimental data. Hazardous decomposition products are generally not reported under standard conditions. echemi.com

Applications of 4 2 Bromoethyl Morpholine Hydrobromide in Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

As a bifunctional molecule, 4-(2-Bromoethyl)morpholine (B1270460) hydrobromide serves as a crucial intermediate, providing a reliable route to incorporate the morpholine (B109124) heterocycle, a common feature in many biologically active compounds. The morpholine ring is often favored in medicinal chemistry for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. nih.gov

The compound is a key precursor for building more complex heterocyclic architectures. The morpholinoethyl fragment, once installed via alkylation, can be part of a subsequent cyclization step or serve as a critical side chain on a larger heterocyclic core. A notable application is found in the synthesis of novel pyrrole (B145914) derivatives with potential pharmacological applications. google.com In these synthetic pathways, 4-(2-Bromoethyl)morpholine hydrobromide is used to alkylate a hydroxyl group on a complex scaffold, demonstrating its role in the elaboration of advanced molecular structures. google.com The N-morpholinoethyl moiety is a recognized component in various central nervous system drug candidates, where it contributes to the desired lipophilicity and receptor interaction profile. nih.gov

The following table illustrates the role of this compound as an intermediate in the synthesis of a complex molecule.

| Starting Material (Scaffold) | Reagent | Reaction Type | Resulting Moiety | Application |

| Dihydroisoquinoline derivative with a free hydroxyl group | This compound | O-alkylation (Williamson ether synthesis) | [2-(Morpholin-4-yl)ethoxy]methyl side chain | Synthesis of novel pyrrole derivatives for pharmaceutical research google.com |

| Various nucleophiles (e.g., phenols, amines, thiols) | This compound | Nucleophilic Substitution | N/O/S-linked morpholinoethyl group | General synthesis of morpholine-containing compounds |

The bromoethyl group of this compound can react with tertiary amines to form quaternary ammonium (B1175870) salts (QAS). This reaction, known as quaternization, is a standard method for producing these ionic compounds. The resulting QAS, which feature a morpholine ring, can be designed to have specific properties for various applications, such as serving as ionic liquids or possessing antimicrobial activity. The synthesis involves the nucleophilic attack of a tertiary amine on the electrophilic carbon of the bromoethyl group, displacing the bromide ion and forming a new carbon-nitrogen bond. This establishes the quaternary ammonium cation, with the bromide and hydrobromide ions acting as counter-ions.

Application in Polymer Chemistry (e.g., as a Chain-Transfer Agent)

While the alkyl halide functionality of this compound suggests potential utility in polymer chemistry, for instance as an initiator in certain types of controlled radical polymerizations (e.g., Atom Transfer Radical Polymerization - ATRP) or as a chain-transfer agent, a review of the available scientific literature does not provide specific, documented examples of its use in these applications. Its potential remains theoretical, based on the known reactivity of similar alkyl halides in polymerization processes.

Role as a Versatile Alkylating Agent in Academic Synthesis

The primary and most well-documented role of this compound is as a versatile alkylating agent. It is employed to introduce the morpholinoethyl group onto a wide range of nucleophiles. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the terminal carbon of the ethyl chain, leading to the displacement of the bromide leaving group. This reaction is fundamental to its application in building the complex molecules and quaternary ammonium salts discussed previously.

A key example is its use in the multi-step synthesis of new pyrrole-3-carboxamide derivatives, where it functions as the electrophile in a Williamson ether synthesis to attach the morpholinoethyl side chain to a phenolic oxygen. google.com This strategic alkylation is a critical step in constructing the final target molecules intended for pharmacological evaluation. google.com

The table below summarizes typical alkylation reactions involving this reagent.

| Nucleophile | Reaction Product Type | Significance |

| Phenols (Ar-OH) | Aryl morpholinoethyl ether | Introduction of a flexible, polar side chain to an aromatic core google.com |

| Tertiary Amines (R₃N) | Quaternary Ammonium Salt | Formation of ionic compounds with potential as phase-transfer catalysts or bioactive agents |

| Thiols (R-SH) | Thioether | Incorporation of the morpholinoethyl moiety via a stable thioether linkage |

| Carboxylates (R-COO⁻) | Ester | Formation of morpholinoethyl esters, which can act as prodrugs of carboxylic acid-containing drugs nih.gov |

Development of Novel Synthetic Reagents and Methodologies Utilizing this compound

This compound is an integral component in the development of new synthetic methodologies for creating novel compounds. Its application in the synthesis of a library of complex pyrrole derivatives for oncological research highlights its role in a specific, multi-step synthetic protocol. google.com In this context, the reagent is not just a simple building block but a key tool within a broader methodology designed to efficiently generate a series of new chemical entities with systematic structural variations. The methodology involves a sequence of coupling and alkylation reactions, with the introduction of the morpholinoethyl group being a decisive step for modulating the properties of the final products. google.com

Derivatives and Analogues of 4 2 Bromoethyl Morpholine Hydrobromide

Synthesis of Morpholine-Containing Compounds with Modified Side Chains

The primary utility of 4-(2-bromoethyl)morpholine (B1270460) lies in its reactivity as an alkylating agent. The bromoethyl group is susceptible to nucleophilic substitution, allowing for the facile attachment of the morpholine-containing side chain to various nucleophiles, including amines, phenols, and thiols. This reaction is a straightforward method for modifying a core structure to incorporate the ethylmorpholine side chain.

A representative synthetic application involves the reaction of a nucleophilic core molecule with 4-(2-bromoethyl)morpholine. For instance, in the synthesis of novel quinoline (B57606) derivatives, a common strategy is to react a precursor containing a nucleophilic site (such as a hydroxyl or amino group) with an alkylating agent carrying the desired side chain. mdpi.com While some syntheses may use morpholine (B109124) directly with a differently activated side chain, the principle remains the same: the ethylmorpholine group is appended to a larger molecular framework. mdpi.com

The general reaction scheme involves the deprotonation of the nucleophile (Nu-H) with a suitable base (e.g., potassium carbonate, K2CO3) to enhance its nucleophilicity, followed by reaction with 4-(2-bromoethyl)morpholine.

General Reaction: Nu-H + 4-(2-bromoethyl)morpholine --(Base)--> Nu-CH2CH2-morpholine

This strategy has been employed to synthesize a variety of compounds where the morpholine ring is linked to aromatic or heterocyclic systems, aiming to improve pharmacological properties such as solubility, cell permeability, and metabolic stability. researchgate.net

Exploration of Isomeric Pyrazoles and Other Heterocyclic Linkages in Derived Structures

The ethylmorpholine moiety can be linked to various heterocyclic systems to explore novel chemical space for drug discovery. Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. mdpi.com

The synthesis of morpholine-substituted pyrazoles can be achieved through several routes. One common approach is the N-alkylation of a pre-synthesized pyrazole (B372694) ring with 4-(2-bromoethyl)morpholine hydrobromide. The pyrazole nitrogen is nucleophilic and can displace the bromide to form a new N-C bond. This reaction can lead to isomeric products, as N-alkylation can occur at either of the two nitrogen atoms in an unsymmetrically substituted pyrazole ring, leading to, for example, 1,3- and 1,5-disubstituted pyrazole isomers. The regioselectivity of this alkylation is influenced by factors such as the nature of the substituents on the pyrazole ring, the base used, and the reaction conditions. nih.gov

General Pyrazole Alkylation:

Figure 1: N-alkylation of a substituted pyrazole with 4-(2-bromoethyl)morpholine leading to isomeric products.

Structure-Activity Relationship (SAR) Studies of 4-(2-Bromoethyl)morpholine Derivatives in Context of Medicinal Chemistry

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, often incorporated into drug candidates to optimize their profiles. nih.gove3s-conferences.org Structure-activity relationship (SAR) studies of derivatives containing the ethylmorpholine moiety consistently highlight the significant contributions of this group to a molecule's biological activity and pharmacokinetic properties. nih.govconsensus.app

Key Contributions of the Morpholine Moiety in SAR:

Improved Physicochemical Properties: The morpholine ring is a polar, non-ionizable group under physiological conditions. Its inclusion generally increases the aqueous solubility and polarity of a compound, which can be beneficial for oral bioavailability. researchgate.net

Metabolic Stability: The oxygen atom in the morpholine ring withdraws electron density from the adjacent nitrogen, making the ring less susceptible to metabolic oxidation compared to other aliphatic amines like piperidine (B6355638). This can lead to improved metabolic stability and a longer half-life in vivo. nih.gov

Target Engagement: The morpholine oxygen can act as a hydrogen bond acceptor, forming crucial interactions with biological targets such as protein kinases and receptors. nih.govnih.gov This ability to participate in hydrogen bonding can significantly enhance binding affinity and potency.

Modulation of Basicity: The pKa of the morpholine nitrogen is typically lower than that of piperidine or other cyclic amines. This reduced basicity can be advantageous in avoiding off-target effects, such as interactions with aminergic GPCRs or hERG channels, which are often associated with basic amine centers.

The following table summarizes findings from SAR studies on various classes of compounds incorporating a morpholine ring.

| Compound Class | Therapeutic Area | Role of Morpholine Moiety in SAR | Reference |

|---|---|---|---|

| Anticancer Agents (e.g., Kinase Inhibitors) | Oncology | Acts as a hydrogen bond acceptor in the kinase hinge region; improves solubility and pharmacokinetic profile. | nih.gov |

| Cholinesterase Inhibitors | Neurodegenerative Disease | Improves brain exposure due to its relatively small size and moderate polarity; engages in binding interactions within the cholinesterase active site. | mdpi.com |

| Antifungal Agents | Infectious Disease | Part of the core pharmacophore for inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway; modifications to the morpholine ring impact potency. | nih.gov |

| Anti-inflammatory Agents | Inflammation | Contributes to the overall molecular shape and polarity required for activity; enhances solubility and metabolic stability. | e3s-conferences.org |

Design and Synthesis of Conformationally Restricted Analogues

The ethylmorpholine side chain is flexible due to free rotation around its single bonds. While this flexibility can be advantageous for adapting to a binding pocket, it can also be entropically unfavorable upon binding. The design and synthesis of conformationally restricted analogues, where this flexibility is reduced, is a common strategy in medicinal chemistry to lock the molecule into a presumed bioactive conformation. nih.gov This can lead to increased potency, improved selectivity, and a better understanding of the spatial requirements of the binding site.

Strategies for creating conformationally restricted analogues of ethylmorpholine derivatives include:

Incorporation into a Ring System: The ethyl chain can be incorporated into a larger ring structure, linking the morpholine to the parent scaffold through a more rigid framework. For example, creating a piperazine (B1678402) or diazepine (B8756704) ring that includes the ethyl linker and part of the core molecule.

Introduction of Unsaturation: Introducing a double or triple bond into the linker can restrict rotation, although this significantly alters the geometry and electronic properties of the side chain.

Substitution on the Linker: Adding bulky substituents to the ethyl chain can sterically hinder rotation and favor certain conformations.

Bioisosteric Replacement: The morpholine ring itself can be replaced with other, more rigid heterocyclic systems to probe the importance of its specific conformation and hydrogen bonding capabilities.

Sila-substitution: Replacing a carbon atom with silicon (a sila-analogue) can alter bond lengths and angles, subtly modifying the preferred conformation and metabolic profile of the compound, as has been demonstrated with morpholine-containing antifungals. nih.gov

The synthesis of such analogues often requires multi-step routes and is guided by computational modeling to predict which rigid structures are most likely to mimic the active conformation of the flexible parent molecule. nih.gov

Role of 4 2 Bromoethyl Morpholine Hydrobromide in Medicinal Chemistry and Drug Discovery

Precursor for the Synthesis of Pharmacologically Active Compounds

As a versatile reagent, 4-(2-Bromoethyl)morpholine (B1270460) hydrobromide serves as a starting point or intermediate in the synthesis of numerous compounds with therapeutic potential across different disease areas.

The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade often hyperactivated in various cancers, making ERK1/2 kinases significant targets for cancer therapy. The compound 4-(2-Bromoethyl)morpholine hydrobromide has been utilized as a key reagent in the synthesis of novel ERK inhibitors. In one synthetic approach, it serves as an alkylating agent to introduce the 2-morpholinoethyl group onto a thieno[2,3-c]pyrrol-4-one scaffold. This reaction is typically carried out in a suitable solvent like N-methylpyrrolidone with a base such as sodium hydride to facilitate the N-alkylation, yielding a potent ERK inhibitor.

The morpholine-ethyl moiety is a core structural component of the antidepressant drug Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA). wikipedia.org The IUPAC name for Moclobemide is 4-chloro-N-(2-morpholin-4-ylethyl)benzamide, highlighting the presence of this critical functional group. wikipedia.org While various synthetic routes to Moclobemide exist, some of which start from precursors like N-(2-aminoethyl)morpholine, the fundamental morpholine-ethyl structure provided by reagents like 4-(2-bromoethyl)morpholine is essential for its biological activity. asianpubs.orggoogle.com The morpholine (B109124) ring in Moclobemide is considered a key structural feature necessary for its antidepressant effects. nih.gov

The development of drugs for central nervous system (CNS) disorders requires careful tuning of molecular properties to ensure permeability across the blood-brain barrier (BBB). nih.gov The morpholine heterocycle is highly valued in CNS drug discovery for its ability to impart a balanced lipophilic-hydrophilic profile, improve brain permeability, and modulate pharmacokinetic properties. nih.gov As such, this compound acts as a valuable scaffold. Its use allows medicinal chemists to incorporate the morpholine-ethyl group into novel molecules, aiming to create neuroprotective agents for conditions such as Alzheimer's and Parkinson's disease. nih.gov

The morpholine ring is a prominent feature in a multitude of compounds developed for their antimicrobial and anticancer properties. nih.govresearchgate.net this compound (or its chloro-analogue) serves as a crucial building block for introducing the morpholine-ethyl side chain, which can be essential for biological activity.

In the development of anticancer agents, morpholinated isatin-quinoline hybrids have been synthesized and evaluated for their potential against breast cancer. researchgate.net Specifically, 4-(2-chloroethyl)morpholine (B1582488) was reacted with substituted isatins to create a series of compounds where the two-carbon chain between the morpholine and isatin (B1672199) rings was found to be optimal for anticancer activity. researchgate.net Similarly, morpholine-substituted quinazoline (B50416) derivatives have been explored as potential anticancer drugs. nih.gov

In the realm of antimicrobial research, while many studies begin with 4-(2-aminoethyl)morpholine, the underlying scaffold is identical. researchgate.netindexcopernicus.com This precursor is used to synthesize sulfonamides and other derivatives that have shown good inhibitory action against various bacterial strains. researchgate.netindexcopernicus.com The synthetic utility of this compound allows for the direct incorporation of this bioactive moiety onto different heterocyclic systems to explore new antimicrobial candidates.

Strategies for Incorporating the Morpholine-Ethyl Moiety into Drug Candidates

The primary chemical strategy for incorporating the morpholine-ethyl group using this compound is through N-alkylation. This is a type of nucleophilic substitution reaction where a nitrogen atom (typically an amine or part of a heterocycle) acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine.

The reaction generally proceeds as follows:

A substrate containing a nucleophilic nitrogen atom (R-NH₂) is treated with this compound.

The reaction is conducted in the presence of a base (e.g., sodium hydride, potassium carbonate) to deprotonate the nucleophile, increasing its reactivity.

A polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), is commonly used to facilitate the reaction.

This straightforward and versatile method allows for the efficient attachment of the morpholine-ethyl side chain to a wide variety of molecular cores, making it a valuable tool in the synthesis of compound libraries for drug screening. researcher.lifemdpi.com

Case Studies of Therapeutically Relevant Compounds Derived from this compound

The utility of this compound as a synthetic precursor is best illustrated through specific examples of therapeutically relevant compounds.

Case Study: Anticancer Isatin-Quinoline Hybrids In a search for new anti-breast cancer agents, a series of morpholinated isatin-quinoline hybrids were synthesized. researchgate.net The key step involved the N-alkylation of a substituted isatin with 4-(2-chloroethyl)morpholine hydrochloride (a chemically similar alkylating agent). The resulting compounds were screened against the MCF-7 breast cancer cell line. One of the most potent compounds, AS-4 (with a fluoro substitution on the isatin ring), exhibited a GI50 value of 4.36 µM. researchgate.net Further studies showed that this compound induced cell cycle arrest at the G2/M phase, highlighting its potential as a lead for developing more effective and safer anti-breast cancer drugs. researchgate.net

| Compound | Substitution (R) | GI50 (µM) against MCF-7 Cells |

| AS-1 | H | 21.31 |

| AS-2 | Cl | 8.16 |

| AS-3 | Br | 10.02 |

| AS-4 | F | 4.36 |

| AS-5 | CH₃ | 34.62 |

| AS-6 | NO₂ | >100 |

Data sourced from ResearchGate. researchgate.net

Case Study: Moclobemide Moclobemide is an established antidepressant and anti-anxiety medication that contains the 2-morpholinoethyl group as a fundamental part of its structure. wikipedia.org It functions as a reversible inhibitor of monoamine oxidase A (RIMA), which increases the levels of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. nih.gov Its efficacy, combined with a favorable side effect profile compared to older irreversible MAOIs, makes it an important therapeutic agent. wikipedia.org The synthesis of Moclobemide underscores the therapeutic value of the morpholine-ethyl moiety, which can be introduced using precursors like this compound.

Advanced Characterization and Analytical Methodologies in Research for 4 2 Bromoethyl Morpholine Hydrobromide

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of 4-(2-Bromoethyl)morpholine (B1270460) hydrobromide. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints for their structure and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environments of ¹H (proton) and ¹³C (carbon-13) nuclei. For 4-(2-Bromoethyl)morpholine hydrobromide, NMR confirms the presence and connectivity of the morpholine (B109124) ring and the bromoethyl side chain. tcichemicals.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The morpholine ring protons typically appear as complex multiplets due to the ring's chair conformation. stackexchange.com The protons of the ethyl group adjacent to the nitrogen and bromine atoms will show distinct chemical shifts.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂-Br (Bromoethyl) | 3.6 - 3.8 | Triplet (t) | 2H |

| -CH₂-N⁺- (Bromoethyl) | 3.4 - 3.6 | Triplet (t) | 2H |

| -CH₂-O- (Morpholine) | 3.9 - 4.1 | Multiplet (m) | 4H |

| -CH₂-N⁺- (Morpholine) | 3.2 - 3.5 | Multiplet (m) | 4H |

Note: Data is predicted based on typical values for similar functional groups. Actual values may vary depending on solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. This technique is crucial for confirming the carbon skeleton of the compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂-Br (Bromoethyl) | 28 - 32 |

| -CH₂-N⁺- (Bromoethyl) | 55 - 59 |

| -CH₂-O- (Morpholine) | 65 - 69 |

| -CH₂-N⁺- (Morpholine) | 52 - 56 |

Note: Data is predicted based on typical values for similar functional groups. Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS), including LC-MS and MALDI-TOF MS

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

In its basic form, MS would confirm the mass of the 4-(2-bromoethyl)morpholine cation. The molecular weight of the entire hydrobromide salt is approximately 274.98 g/mol . nih.govchemscene.com The mass spectrometer would detect the cationic part, C₆H₁₂BrNO⁺.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. europeanpharmaceuticalreview.com LC-MS is particularly useful for analyzing the purity of this compound and identifying any impurities. europeanpharmaceuticalreview.comnih.gov The LC separates the target compound from other components in the mixture before the MS provides mass information for each separated peak. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. nih.gov While often used for large biomolecules, it can be applied to smaller organic molecules to obtain highly accurate mass measurements, which helps in confirming the elemental composition. americanpharmaceuticalreview.com

| Ion/Fragment | Description | Expected m/z |

| [M]⁺ | Cation of the parent compound | ~194/196 (Isotopic pattern for Br) |

| [M-Br]⁺ | Loss of a bromine atom | ~115 |

| [C₄H₈NO]⁺ | Morpholine ring fragment | ~86 |

| [C₂H₄Br]⁺ | Bromoethyl fragment | ~107/109 (Isotopic pattern for Br) |

Note: Expected m/z values are for the primary cation and its fragments. The presence of bromine (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule. It is used to identify the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. The spectrum of the parent morpholine structure shows distinct peaks for C-H, C-O, C-N, and N-H vibrations. nih.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N⁺-H | Stretching (from hydrobromide salt) | 2400 - 2800 (broad) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-O-C (ether) | Stretching | 1070 - 1150 |

| C-N (amine) | Stretching | 1020 - 1250 |

| C-Br (alkyl halide) | Stretching | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, which typically requires the presence of chromophores (light-absorbing groups). This compound lacks extensive conjugation or significant chromophores, so it is not expected to show strong absorption in the UV-Vis region (200-800 nm). Its utility is therefore limited for structural elucidation but can sometimes be employed for quantitative analysis at low wavelengths if no other interfering substances are present.

Chromatographic Methods for Purification and Analysis

Chromatography is a laboratory technique for the separation of a mixture. It is essential for both the purification of this compound and the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most common chromatographic techniques for the analysis of non-volatile, polar compounds like this compound. ambeed.com These methods use a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For a polar, water-soluble salt such as this compound, reversed-phase HPLC or UPLC is typically employed. A polar mobile phase and a nonpolar stationary phase (like C18) are used. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification, while the peak area is used for quantification to determine purity.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid or Trifluoroacetic Acid |

| Gradient | Linear gradient from low %B to high %B |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV (e.g., at 210 nm) or Mass Spectrometer (MS) |

| Column Temperature | 25 - 40 °C |

Theoretical and Computational Chemistry Studies of 4 2 Bromoethyl Morpholine Hydrobromide

Molecular Modeling and Conformational Analysis

Molecular modeling of 4-(2-Bromoethyl)morpholine (B1270460) hydrobromide focuses on determining its most stable three-dimensional structure. The morpholine (B109124) ring is known to adopt a chair conformation, which is significantly more stable than the boat or twist-boat forms. acs.orgresearchgate.net The key point of analysis for a substituted morpholine is the orientation of the substituent on the nitrogen atom.

In the case of the parent morpholine, the hydrogen on the nitrogen can exist in either an equatorial or axial position. Studies combining spectroscopy and theoretical calculations have shown that the equatorial conformer is generally more stable. acs.orgresearchgate.net For 4-(2-Bromoethyl)morpholine, the bromoethyl group attached to the nitrogen would also have preferred orientations. It is anticipated that the ethyl chain will preferentially occupy an equatorial position to minimize steric hindrance with the axial hydrogens on the morpholine ring. The flexible bromoethyl side chain would also have its own conformational preferences, likely favoring a staggered (anti) conformation to minimize torsional strain.

In the hydrobromide salt, the nitrogen atom is protonated. This protonation would influence the geometry and electronic distribution of the morpholine ring but is not expected to change the fundamental preference for a chair conformation. The interaction with the bromide counter-ion would also be a factor in the solid-state structure, potentially involving hydrogen bonding with the N-H proton.

Table 8.1: Conformational Preferences of the Morpholine Ring

| Conformation | Relative Stability | Key Features |

| Chair | Most Stable | Low steric and torsional strain. The substituent on the nitrogen can be in an equatorial or axial position. |

| Boat | Less Stable | Experiences steric hindrance (flagpole interactions) and torsional strain. |

| Twist-Boat | Intermediate | A slightly more stable version of the boat conformation, with reduced flagpole interactions. |

This table is based on general findings for morpholine and its derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. researchgate.netnih.gov These calculations can provide a detailed picture of the electron distribution, molecular orbitals, and electrostatic potential, all of which are crucial for predicting reactivity.

For 4-(2-Bromoethyl)morpholine hydrobromide, DFT calculations would likely reveal that the protonated nitrogen atom and the bromine atom are regions of significant electrostatic potential, indicating their roles in intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).

In this molecule, the HOMO is expected to be localized around the bromine atom and the morpholine ring's oxygen atom, suggesting these are potential sites for oxidation or interaction with electrophiles. The LUMO would likely be centered on the antibonding orbital of the C-Br bond, indicating that this is the most probable site for nucleophilic attack, leading to the displacement of the bromide ion. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

In Silico Studies on Reaction Pathways and Transition States

In silico studies are crucial for mapping out the mechanisms of chemical reactions, including the identification of transition states and intermediates. rsc.org 4-(2-Bromoethyl)morpholine is a valuable alkylating agent, and its reactions, primarily nucleophilic substitutions, can be modeled computationally.

A typical reaction would involve a nucleophile attacking the carbon atom attached to the bromine, displacing the bromide ion (an SN2 reaction). Computational modeling can calculate the activation energy for this process by locating the transition state structure. nih.gov The geometry of the transition state, bond lengths, and atomic charges can provide a detailed understanding of the reaction mechanism.

For instance, modeling the reaction of 4-(2-Bromoethyl)morpholine with an amine would show the incoming nucleophile approaching the carbon atom from the side opposite the bromine atom. The calculations would provide the energy barrier for this reaction, which is essential for predicting the reaction rate. These studies can also be used to understand how the solvent might influence the reaction pathway and energetics.

Predictive Analytics for Derived Compounds' Properties (e.g., TPSA, LogP)

Predictive analytics are widely used in medicinal chemistry to estimate the physicochemical properties of molecules, which are important for their pharmacokinetic profiles. mdpi.comnih.gov Two of the most common descriptors are the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP).

TPSA is a measure of the surface area of a molecule that is polar (i.e., contains oxygen and nitrogen atoms). It is a good predictor of a drug's ability to permeate cell membranes.

LogP is a measure of a molecule's lipophilicity (its preference for a fatty environment versus an aqueous one). This property influences a drug's absorption, distribution, metabolism, and excretion.

Computational tools can quickly estimate these properties for this compound and hypothetical derivatives. This allows for the in silico screening of large numbers of related compounds to identify those with the most promising properties for a specific application, such as drug development.

Table 8.2: Predicted Physicochemical Properties

| Compound | TPSA (Ų) | LogP |

| 4-(2-Bromoethyl)morpholine | 12.5 | 0.7 |

| This compound | 12.5 | Not directly calculated, but expected to be lower due to the ionic nature of the salt. |

Data sourced from publicly available chemical databases.

These predictive models are invaluable for prioritizing synthetic efforts and designing new molecules with desired properties. For example, by computationally replacing the bromine atom with other functional groups, chemists can explore how these changes would affect the TPSA and LogP of the resulting compounds.

Safety, Handling, and Environmental Considerations in Research Environments

Occupational Safety and Health Precautions in Laboratory Settings for 4-(2-Bromoethyl)morpholine (B1270460) Hydrobromide

Handling 4-(2-Bromoethyl)morpholine hydrobromide in a laboratory setting necessitates strict adherence to occupational safety and health protocols to minimize exposure and ensure a safe working environment. echemi.comthermofisher.com This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. nih.govechemi.com Therefore, comprehensive safety measures, including engineering controls, personal protective equipment, and proper handling procedures, are imperative. echemi.comthermofisher.com

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors. echemi.comfishersci.com Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation. thermofisher.comfishersci.com

Personal Protective Equipment (PPE): A thorough assessment of the risks should precede the handling of this compound, and appropriate PPE must be worn at all times. echemi.com This includes:

Eye and Face Protection: Tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or NIOSH (US) standards are required. echemi.comfishersci.com

Skin Protection: Chemical-resistant gloves (e.g., nitrile gloves) must be worn. illinois.eduscienceready.com.au Gloves should be inspected before use and disposed of properly. echemi.comthermofisher.com A lab coat or other protective clothing is also necessary to prevent skin contact. echemi.comscienceready.com.au

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or if irritation is experienced, a NIOSH/MSHA-approved respirator should be used. fishersci.com

Handling and Hygiene Practices:

Avoid the formation of dust and aerosols. echemi.com

Do not breathe dust, fumes, gas, mist, or vapors. thermofisher.comthermofisher.com

Avoid contact with skin and eyes. echemi.com

Wash hands thoroughly after handling. thermofisher.comechemi.com

Do not eat, drink, or smoke in areas where the chemical is handled or stored. echemi.comtcichemicals.com

Contaminated work clothing should not be allowed out of the workplace. thermofisher.com

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. echemi.com It should be stored away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides. echemi.comfishersci.com

Emergency Procedures: In case of accidental exposure, the following first aid measures should be taken:

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. echemi.comthermofisher.com

Skin Contact: Take off contaminated clothing immediately and wash the affected area with plenty of soap and water. echemi.comthermofisher.com

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. echemi.comthermofisher.com

Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting. echemi.comfishersci.com

In the event of a spill, evacuate personnel to a safe area. echemi.com Avoid dust formation and remove all sources of ignition. echemi.com The spill should be cleaned up using absorbent materials and placed in a suitable, closed container for disposal. echemi.comfishersci.com

| Protection Type | Required Equipment | Standard/Specification |

|---|---|---|

| Eye/Face | Tightly fitting safety goggles/glasses | EN 166 (EU) or NIOSH (US) approved echemi.com |

| Skin | Chemical-resistant gloves (e.g., nitrile), lab coat | EN 374 echemi.com |

| Respiratory | Full-face respirator (if exposure limits are exceeded) | NIOSH/MSHA approved fishersci.com |

Risk Assessment for Handling Halogenated Organic Compounds

This compound belongs to the broader class of halogenated organic compounds, which are characterized by the presence of one or more halogen atoms (F, Cl, Br, I). scienceready.com.auubc.ca A thorough risk assessment is crucial before handling any such compound due to their potential health and physical hazards. illinois.edu

Health Hazards: Halogenated organic compounds exhibit a range of toxicities. noaa.gov Many are toxic upon inhalation and ingestion. scienceready.com.au Exposure can cause irritation to the skin, eyes, and respiratory tract. illinois.edu Some halogenated compounds are suspected carcinogens, and prolonged or repeated exposure may lead to damage to organs such as the liver and kidneys. illinois.eduepa.gov Brominated organic compounds, in particular, are noted for their potential toxicity. noaa.gov Due to their fat-soluble nature, these compounds can persist and accumulate in fatty tissues. noaa.gov

Physical and Chemical Hazards:

Reactivity: Halogenated aliphatic compounds are moderately to very reactive. noaa.gov They can be incompatible with strong oxidizing and reducing agents, many amines, alkali metals, and epoxides. noaa.gov

Flammability: The flammability of halogenated organic compounds is variable. While some low-molecular-weight compounds are flammable, many with a higher degree of halogenation are nonflammable. noaa.gov

Combustion Products: When combustion does occur, halogenated organic compounds can decompose to form highly toxic and corrosive gases, such as hydrogen bromide in the case of bromo-compounds, or phosgene (B1210022) from chlorinated compounds. illinois.edunoaa.gov

Risk Assessment Steps: A comprehensive risk assessment for handling this compound and other halogenated organics should involve:

Hazard Identification: Reviewing the Safety Data Sheet (SDS) to understand the specific hazards, including toxicity, reactivity, and physical properties. illinois.edu

Exposure Assessment: Evaluating the potential routes of exposure (inhalation, skin contact, ingestion) and the quantities being used. epa.gov

Control Measures: Implementing appropriate control measures, such as using a fume hood, wearing correct PPE, and having emergency procedures in place. illinois.eduosha.gov

Waste Disposal: Planning for the proper disposal of waste materials in designated halogenated waste streams. illinois.edu

| Hazard Category | Specific Risks | Primary Control Measures |

|---|---|---|

| Health | Toxicity (inhalation, ingestion, skin contact), irritation (skin, eyes, respiratory), potential carcinogenicity, organ damage (liver, kidneys), bioaccumulation. illinois.edunoaa.govepa.gov | Engineering controls (fume hood), appropriate PPE, good hygiene practices. illinois.edu |

| Reactivity | Incompatible with strong oxidizing/reducing agents, amines, alkali metals. noaa.gov | Segregated storage, careful planning of reactions. |

| Combustion | Formation of toxic and corrosive gases (e.g., hydrogen halides, phosgene). illinois.edunoaa.gov | Avoidance of ignition sources, use of appropriate fire extinguishers. scienceready.com.au |

Emerging Green Chemistry Approaches for Minimizing Hazards Associated with this compound Synthesis

While specific green chemistry literature for the synthesis of this compound is sparse, broader research into the synthesis of the parent morpholine (B109124) heterocycle provides insights into more sustainable and less hazardous approaches. nih.govchemrxiv.org Traditional methods for synthesizing morpholine derivatives can involve multiple steps and the use of hazardous reagents. chemrxiv.org

Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances. mdpi.com Emerging strategies applicable to morpholine synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot synthesis strategies are an example of this, reducing waste from intermediate purification steps. e3s-conferences.org

Use of Safer Reagents: A recently developed method for producing morpholines from 1,2-amino alcohols utilizes ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. nih.govchemrxiv.org This one or two-step, redox-neutral protocol is a simpler, high-yielding alternative to traditional methods that might use hazardous reagents like chloroacetyl chloride and require subsequent reduction steps. chemrxiv.org This approach avoids the waste associated with reducing agents. chemrxiv.org

Improved Energy Efficiency: The use of enabling technologies like microwave-assisted synthesis or continuous flow reactors can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Solvent Selection: The synthesis of N-formylmorpholine has been explored using it as a green solvent itself, highlighting a move towards less toxic and more environmentally benign reaction media. ajgreenchem.com

Applying these principles could lead to a more sustainable synthesis of this compound. For instance, a greener pathway might involve the direct synthesis from a morpholine precursor using a safer brominating agent in a recyclable solvent, under energy-efficient conditions. The development of such methods would reduce the inherent hazards to researchers and minimize the environmental footprint of its production. nih.govchemrxiv.org

Future Research Directions for 4 2 Bromoethyl Morpholine Hydrobromide

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The traditional synthesis of 4-(2-bromoethyl)morpholine (B1270460) hydrobromide typically involves the bromination of 4-morpholineethanol using reagents such as triphenylphosphine (B44618) dibromide or a combination of carbon tetrabromide and triphenylphosphine. While effective, these methods can generate significant waste and utilize hazardous materials.

Future research is increasingly focused on developing more environmentally benign and sustainable synthetic routes. A promising avenue lies in the exploration of one or two-step, redox-neutral protocols. One such approach utilizes inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663). This method circumvents the need for harsh brominating agents and aligns with the principles of green chemistry by reducing waste and improving atom economy. Further research in this area could focus on optimizing reaction conditions, exploring alternative eco-friendly solvents, and developing catalytic systems to enhance efficiency and minimize environmental impact.

| Parameter | Traditional Synthesis | Sustainable Synthesis |

| Starting Material | 4-morpholineethanol | 1,2-amino alcohols |

| Key Reagent | Triphenylphosphine dibromide / Carbon tetrabromide | Ethylene sulfate |

| Key Features | Established methodology | Redox-neutral, high-yielding, uses inexpensive reagents |

| Environmental Impact | Generates phosphine oxide waste | Reduced waste, more environmentally friendly |

Expanded Applications in Emerging Fields (e.g., Bioconjugation, Materials Science)

The inherent reactivity of the bromoethyl group in 4-(2-bromoethyl)morpholine hydrobromide makes it a prime candidate for applications beyond traditional small molecule synthesis.

Bioconjugation: The electrophilic nature of the bromoethyl moiety allows for its use as an alkylating agent for nucleophilic functional groups found in biomolecules, such as thiols (in cysteine residues) and amines (in lysine residues or at the N-terminus of proteins). This opens up possibilities for its use in bioconjugation, for instance, in the labeling of antibodies for diagnostic or therapeutic purposes. Future research could explore the development of specific and controlled conjugation methodologies, investigating the influence of pH, temperature, and stoichiometry to achieve site-specific modification of proteins, peptides, and other biological macromolecules.

Materials Science: In the realm of materials science, this compound can serve as a valuable monomer or functionalizing agent in polymer synthesis. The morpholine (B109124) ring can impart desirable properties such as increased hydrophilicity, thermal stability, and solvent resistance to polymers. The bromoethyl group can act as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined block copolymers. Furthermore, it can be used to functionalize existing polymer backbones, introducing the morpholine moiety to tailor surface properties or create materials with specific binding capabilities. Future investigations could focus on the synthesis and characterization of novel polymers and copolymers incorporating this building block and evaluating their performance in applications such as drug delivery systems, coatings, and advanced functional materials.

Advanced Mechanistic Insights through Real-Time Monitoring Techniques

A thorough understanding of reaction mechanisms is crucial for process optimization, impurity profiling, and the rational design of new synthetic routes. The application of advanced real-time monitoring techniques can provide unprecedented insights into the kinetics and mechanistic pathways of reactions involving this compound.